molecular formula C17H24N2O3 B6807782 N-methyl-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-ylmethyl)pyrrolidine-3-carboxamide

N-methyl-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B6807782
M. Wt: 304.4 g/mol
InChI Key: WGGSXTWLNWWKIS-UHFFFAOYSA-N
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Description

N-methyl-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-ylmethyl)pyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structural features, including a benzodioxocin ring fused with a pyrrolidine carboxamide moiety

Properties

IUPAC Name

N-methyl-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-18-17(20)14-6-7-19(12-14)11-13-4-5-15-16(10-13)22-9-3-2-8-21-15/h4-5,10,14H,2-3,6-9,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGSXTWLNWWKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(C1)CC2=CC3=C(C=C2)OCCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-ylmethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxocin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxocin ring.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-methyl-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-ylmethyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-methyl-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-ylmethyl)pyrrolidine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-ylmethyl)pyrrolidine-3-carboxylate
  • **N-methyl-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-

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